![molecular formula C10H15N5S B259382 N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)
N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is a heterocyclic compound that contains both a thiophene ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with propylamine and sodium azide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is not well-documented. the presence of the tetrazole ring suggests that it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar chemical properties.
Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 1-methyl-1H-tetrazole share the tetrazole ring structure.
Uniqueness
N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine is unique due to the combination of the thiophene and tetrazole rings in its structure. This dual-ring system imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15N5S |
|---|---|
Molecular Weight |
237.33 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C10H15N5S/c1-3-5-15-10(12-13-14-15)11-7-9-8(2)4-6-16-9/h4,6H,3,5,7H2,1-2H3,(H,11,12,14) |
InChI Key |
JQPQVLGVTQSPQJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CS2)C |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


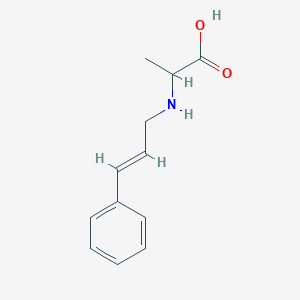
![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
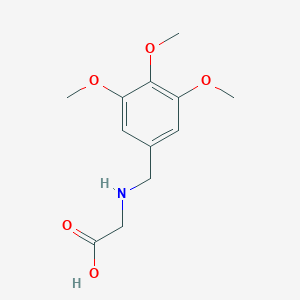
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)
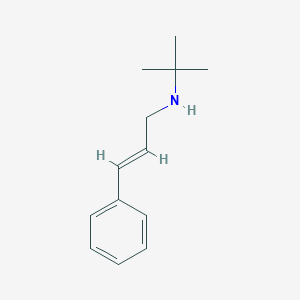
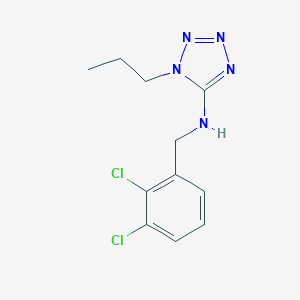
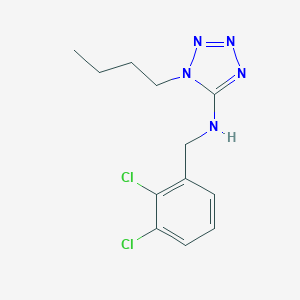
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

